1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1443981-81-4
VCID: VC3016062
InChI: InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9;/h1-4H,5-6,14H2;1H
SMILES: C1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol

1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1443981-81-4

Cat. No.: VC3016062

Molecular Formula: C10H11ClF3N

Molecular Weight: 237.65 g/mol

* For research use only. Not for human or veterinary use.

1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride - 1443981-81-4

Specification

CAS No. 1443981-81-4
Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
IUPAC Name 1-(trifluoromethyl)-2,3-dihydroinden-1-amine;hydrochloride
Standard InChI InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9;/h1-4H,5-6,14H2;1H
Standard InChI Key MGSDNNBIVWUQSW-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl
Canonical SMILES C1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is an indene derivative characterized by a trifluoromethyl group attached to the indene structure. This configuration significantly influences its chemical and biological properties, making it distinct from other indene-based compounds. The compound belongs to a broader class of fluorinated organic compounds, which have gained substantial attention in medicinal chemistry and pharmaceutical development.

Basic Identification Parameters

The compound can be identified through several standard chemical identifiers as detailed in the following table:

ParameterValue
CAS Number1443981-81-4
Molecular FormulaC₁₀H₁₁ClF₃N
Molecular Weight237.65 g/mol
IUPAC Name1-(trifluoromethyl)-2,3-dihydroinden-1-amine;hydrochloride
Standard InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9;/h1-4H,5-6,14H2;1H
Standard InChIKeyMGSDNNBIVWUQSW-UHFFFAOYSA-N
SMILESC1CC(C2=CC=CC=C21)(C(F)(F)F)N.Cl

The molecular structure consists of a dihydroindene framework with a trifluoromethyl group and an amine group both positioned at carbon-1, forming a tertiary carbon center. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .

Physical and Chemical Properties

The physical and chemical properties of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride are fundamental to understanding its behavior in various experimental conditions and applications.

Chemical Properties

The chemical reactivity of this compound is primarily determined by its functional groups. The amine group can participate in various reactions including nucleophilic substitutions, acylation, and formation of amide bonds. The trifluoromethyl group, being electron-withdrawing, influences the electronic distribution within the molecule, affecting its chemical behavior.

One significant aspect of its chemical properties is the impact of the trifluoromethyl group on lipophilicity. This group increases the compound's lipophilic character, potentially enhancing membrane permeability—a property of particular interest in drug development.

Structural Isomers and Related Compounds

Several structural isomers of this compound exist, differing primarily in the position of the trifluoromethyl group on the indene framework:

CompoundCAS NumberDistinguishing Feature
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride936220-73-4Trifluoromethyl at position 5
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine68755-40-8Trifluoromethyl at position 6
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol1202577-87-4Hydroxyl instead of amine group

These structural variations allow for comparative studies on how the position of functional groups affects chemical reactivity and potential biological interactions .

Applications and Research Areas

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several potential applications based on its structural features and chemical properties.

Pharmaceutical Research

The compound is primarily designated for research purposes, particularly in pharmaceutical development. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to:

  • Enhance metabolic stability by resisting enzymatic degradation

  • Improve lipophilicity and membrane permeability

  • Modify the electronic properties of the molecule, potentially affecting receptor binding

Chemical Synthesis

As an intermediate or building block, this compound can be utilized in the synthesis of more complex molecules. The amine functionality provides a versatile handle for further modifications, including:

  • Formation of amides and peptide bonds

  • Reductive amination reactions

  • Nucleophilic substitution reactions

Structure-Activity Relationship Studies

The compound can serve as a valuable tool in structure-activity relationship (SAR) studies, where researchers systematically modify chemical structures to understand how these changes affect biological activity. The unique positioning of the trifluoromethyl group at carbon-1 provides distinctive electronic and steric properties that can be compared with isomeric forms.

Comparative Analysis with Similar Compounds

Understanding how 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride compares to similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Structural Isomers

The position of the trifluoromethyl group significantly affects the compound's properties:

CompoundPosition of CF₃Key Difference in Properties
1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloridePosition 1Directly affects the tertiary carbon center with the amine group
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloridePosition 5CF₃ group on the aromatic ring, electronically isolated from the amine
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-aminePosition 6CF₃ group on a different position of the aromatic ring

These positional isomers can exhibit different electronic distributions, affecting their reactivity, binding affinities, and potential biological activities.

Comparison with Non-Fluorinated Analogs

Comparing the compound with its non-fluorinated counterpart, (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS: 10305-73-4), highlights the impact of the trifluoromethyl group:

  • The trifluoromethyl group increases lipophilicity

  • It enhances metabolic stability

  • It creates a more electron-deficient center

  • It potentially alters the binding profile with biological targets

Research Implications and Future Directions

The unique structural and chemical properties of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride suggest several promising areas for future research and development.

Development of Synthetic Methodologies

The synthesis of this compound and its derivatives presents opportunities for developing new synthetic approaches:

  • Stereoselective methods for controlling the configuration at the tertiary carbon center

  • Efficient protocols for introducing the trifluoromethyl group

  • Green chemistry approaches to reduce environmental impact of multi-step syntheses

Investigation of Physical and Biological Properties

More comprehensive studies could further elucidate:

  • Detailed spectroscopic properties (NMR, IR, MS)

  • Crystallographic analysis of solid-state structure

  • Binding profiles with various biological targets

  • Structure-property relationships among different trifluoromethylated indene derivatives

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